

Comparative Analysis of the Biological Activity of 2-Substituted Cycloalkanones

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Compound of Interest

Compound Name: 2-(Propan-2-yl)cyclobutan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative activity of 2-substituted cycloalkanone analogs. While direct biological data for **2-(Propan-2-yl)cyclobutan-1-one** is not readily available in the public domain, this guide utilizes data from structurally related 2-benzylidenecycloalkanones to provide insights into the structure-activity relationships of this class of compounds. The data presented is based on a study by Hallgas et al. (2007), which systematically evaluated the antiproliferative effects of various 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives against a human tumor cell line.^[1]

Data Presentation: Antiproliferative Activity of 2-Benzylidenecycloalkanone Analogs

The following table summarizes the in vitro antiproliferative activity (IC₅₀) of a series of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives against the K-562 human chronic myelogenous leukemia cell line.

Compound ID	Ring Size	Substituent (R)	IC50 (μM)[1]
1	5	H	> 100
2	5	2,4-dichloro	25.0
3	5	2,6-dichloro	20.0
4	5	3,4-dimethoxy	> 100
5	5	3,4,5-trimethoxy	90.0
6	5	3,4-dioxolan	75.0
7	6	H	> 100
8	6	2,4-dichloro	12.5
9	6	2,6-dichloro	10.0
10	6	3,4-dimethoxy	25.0
11	6	3,4,5-trimethoxy	20.0
12	6	3,4-dioxolan	21.2

Experimental Protocols

The antiproliferative activity of the compounds listed above was determined using a methylene blue microtiter plate assay.[1]

Cell Line: K-562 (human chronic myelogenous leukemia)

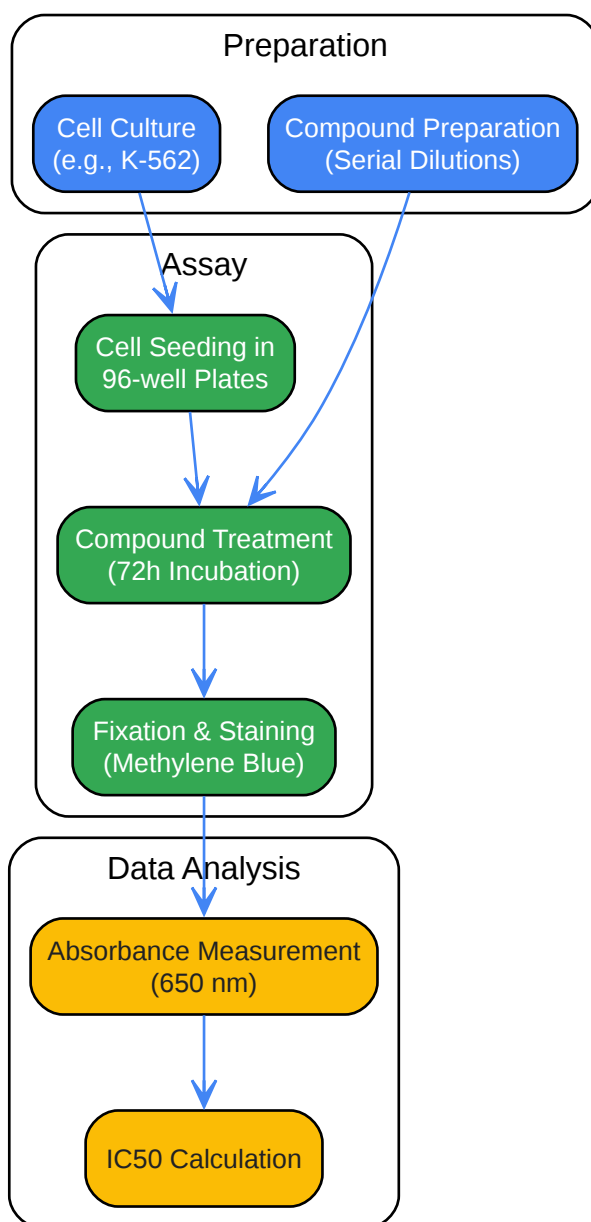
Methodology:

- Cell Culture: K-562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an antibiotic-antimycotic solution. Cells were maintained in a humidified atmosphere with 5% CO₂ at 37°C.
- Assay Preparation: A semi-adherent monolayer of K-562 cells was prepared in 96-well microtiter plates.

- **Compound Treatment:** The test compounds were dissolved in dimethyl sulfoxide (DMSO) and added to the cell cultures at various concentrations. The final DMSO concentration in the wells was kept below a level that would affect cell proliferation.
- **Incubation:** The treated cells were incubated for a period of 72 hours.
- **Staining:** After the incubation period, the cells were fixed with 10% buffered paraformaldehyde. The fixed cells were then stained with a methylene blue solution.^[1]
- **Measurement:** The excess dye was removed, and the incorporated dye was eluted. The absorbance of the eluted dye was measured using a microtiter plate photometer at a wavelength of 650 nm.^[1]
- **IC50 Determination:** The IC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, was determined from the dose-response curves.

Visualizations

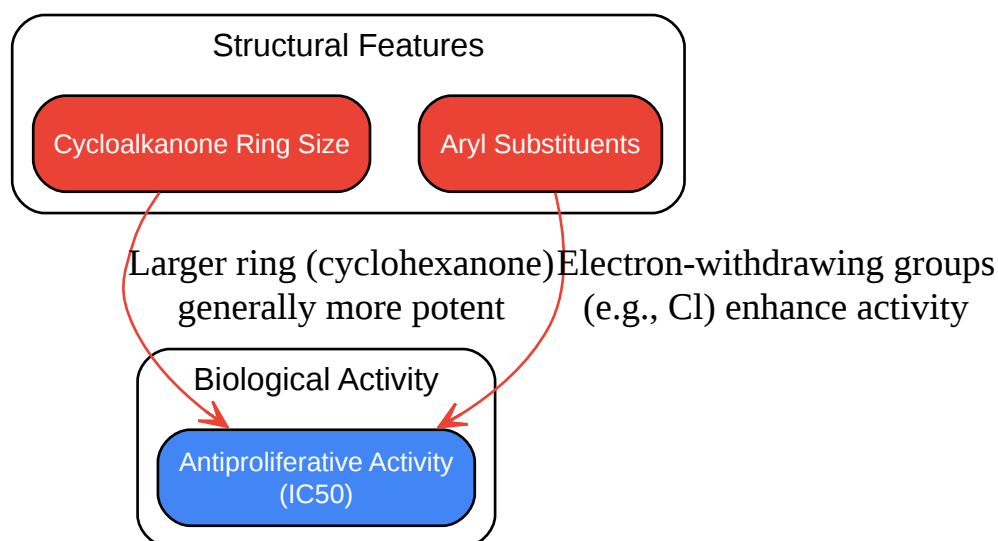
Experimental Workflow for Cytotoxicity Screening



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Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Structure-Activity Relationship Insights



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References

- 1. researchgate.net [researchgate.net]
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